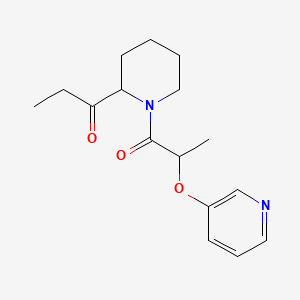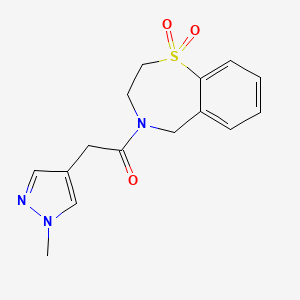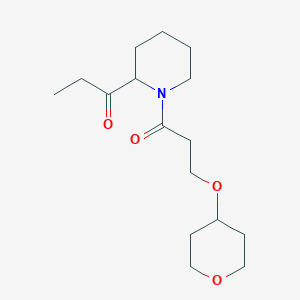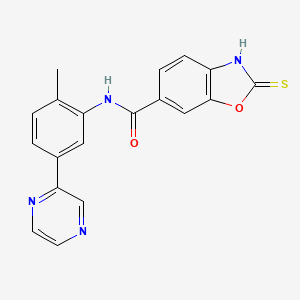
1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyridine ring, and a propanoyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propanoyl Group: The propanoyl group is introduced via acylation reactions, often using propanoyl chloride or propanoic anhydride in the presence of a base such as pyridine.
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Coupling Reactions: The final step involves coupling the piperidine and pyridine rings through an ether linkage, typically using a base such as sodium hydride and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.
Propiedades
IUPAC Name |
1-(2-propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-15(19)14-8-4-5-10-18(14)16(20)12(2)21-13-7-6-9-17-11-13/h6-7,9,11-12,14H,3-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEQGDIKYYMGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCCN1C(=O)C(C)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyclopropyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide](/img/structure/B6971493.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[2-(2-methylpropyl)oxan-3-yl]acetamide](/img/structure/B6971498.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[2-(2-methylpropyl)oxan-3-yl]butanamide](/img/structure/B6971505.png)

![2-[[4-(dimethylamino)phenyl]sulfonylamino]-N,N-dimethylacetamide](/img/structure/B6971522.png)
![4-[4-[Methyl-(1-methylpyrazol-3-yl)sulfamoyl]phenyl]-4-oxobutanoic acid](/img/structure/B6971531.png)
![1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one](/img/structure/B6971539.png)
![3-(2-chlorophenyl)-N-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6971545.png)
![2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone](/img/structure/B6971550.png)

![3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B6971562.png)

![3-(3,5-dimethylpyrazol-1-yl)-1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B6971581.png)
![4-bromo-N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6971584.png)
